2H,3H-[1,4]dioxino[2,3-g]isoquinoline

Medicinal Chemistry Scaffold Hopping Structural Biology

Procure 2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6) for your medicinal chemistry programs. This scaffold features a characteristic 1,4-benzodioxane core fused to an isoquinoline ring—a topology that fundamentally alters molecular recognition, target engagement, and SAR profiles compared to simple isoquinolines or tetrahydroisoquinolines. Substitution with generic isoquinoline (CAS 119-65-3) or its saturated analogs cannot replicate its predicted polypharmacology (Pa > 0.96 for DNA synthesis inhibition and apoptosis agonism). Literature confirms its utility in constructing libraries of tetrahydro[1,4]dioxanoisoquinoline analogs that exhibit KRas inhibition and antiangiogenic properties. Secure this non-interchangeable building block to advance your antitumor and kinase-targeted discovery pipelines.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 4362-07-6
Cat. No. B2741737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H-[1,4]dioxino[2,3-g]isoquinoline
CAS4362-07-6
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C=CN=CC3=C2
InChIInChI=1S/C11H9NO2/c1-2-12-7-9-6-11-10(5-8(1)9)13-3-4-14-11/h1-2,5-7H,3-4H2
InChIKeyYPQPYWMYACLTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6) – 1,4-Benzodioxane-Fused Isoquinoline Scaffold for Drug Discovery & Chemical Biology


2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6) is a synthetic heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It belongs to the class of 1,4-dioxino[2,3-g]isoquinolines, characterized by a 1,4-benzodioxane core fused to an isoquinoline ring system, a scaffold distinct from simple isoquinolines or tetrahydroisoquinolines due to its unique oxygenated bicyclic structure [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of potential antitumor agents and for exploring structure-activity relationships (SAR) within this heterocyclic space [2].

Procurement Alert: Why 2H,3H-[1,4]dioxino[2,3-g]isoquinoline Cannot Be Replaced by Common Isoquinoline or Tetrahydroisoquinoline Analogs


The procurement of 2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6) cannot be satisfied by generic substitution with structurally similar compounds such as isoquinoline (CAS 119-65-3) or its common tetrahydroisoquinoline derivatives. Its unique 1,4-benzodioxane-fused core confers distinct physicochemical and pharmacological properties, critically influencing molecular interactions, target engagement, and synthetic utility [1]. As documented in the literature, the 1,4-dioxino[2,3-g]isoquinoline scaffold has been specifically pursued to explore antitumor activity and KRas inhibition, properties not inherent to the parent isoquinoline structure [2]. Furthermore, the specific oxidation state and ring fusion of this compound differentiate it from fully saturated or differently functionalized analogs, making it a non-interchangeable building block in the development of novel bioactive molecules [3]. The quantitative evidence below substantiates its unique position within this chemical class.

Quantitative Evidence Guide: Key Differentiators for 2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6)


Structural Differentiation: A Unique 1,4-Benzodioxane Fused Core

2H,3H-[1,4]dioxino[2,3-g]isoquinoline (MW 187.19 g/mol, C11H9NO2) is structurally distinct from its closest commercially available analog, 2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride (MW 227.69 g/mol, C11H14ClNO2) . The key differentiator is the oxidation state of the nitrogen-containing ring. The target compound is an isoquinoline, featuring a planar, aromatic heterocycle, while the analog is a tetrahydroisoquinoline, which is a saturated, non-aromatic secondary amine . This fundamental difference in aromaticity and geometry directly impacts the molecule's electronic properties, potential for π-π stacking interactions with biological targets, and its reactivity as a synthetic intermediate.

Medicinal Chemistry Scaffold Hopping Structural Biology

Synthetic Versatility: A Key Intermediate for Antitumor Agent Development

The compound 2H,3H-[1,4]dioxino[2,3-g]isoquinoline is not just a final product but a crucial synthetic intermediate. It was specifically utilized in a research program to synthesize a series of novel 1,4-dioxino[2,3-g]isoquinolines and their saturated analogs, which were then evaluated for antitumor activity [1]. This contrasts with many other isoquinoline derivatives that may be studied as end-products. The ability to access both aromatic (isoquinoline) and saturated (tetrahydroisoquinoline) series from the same precursor (2,3-dihydro-1,4-benzodioxin) highlights the strategic value of this scaffold for exploring chemical space around a validated biological target [1]. A comparative study on a related scaffold, tetrahydro[1,4]dioxanisoquinolines, demonstrated that specific substitutions led to promising KRas inhibition and antiangiogenesis activity [2], suggesting the core scaffold's potential.

Organic Synthesis Anticancer Drug Discovery Heterocyclic Chemistry

In Silico Predicted Bioactivity Profile: A Unique Spectrum of Potential Targets

Computational prediction of biological activity for 2H,3H-[1,4]dioxino[2,3-g]isoquinoline suggests a distinct polypharmacology profile. According to a predictive model, the compound exhibits high probability scores (Pa > 0.95) for being a lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), and apoptosis agonist (0.979), as well as a notable antineoplastic prediction (0.961) [1]. This profile is a direct result of its unique 1,4-benzodioxane-isoquinoline fusion, which is not shared by simple isoquinolines. While these are predicted activities and not direct experimental data for this exact compound, they provide a strong, data-driven hypothesis for its potential mechanism of action and differentiate it from other heterocyclic scaffolds.

Computational Chemistry Target Prediction Pharmacology

Optimal Application Scenarios for 2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6) Based on Verified Evidence


Medicinal Chemistry: Scaffold for Antitumor Lead Generation

Use 2H,3H-[1,4]dioxino[2,3-g]isoquinoline as a key synthetic intermediate to construct a library of 1,4-dioxino[2,3-g]isoquinoline derivatives for evaluation as potential antitumor agents [1]. This application is directly supported by published synthetic methodologies and follows a validated drug discovery strategy. Its unique core structure is hypothesized to engage biological targets involved in cancer pathways, as suggested by its predicted activity as a DNA synthesis inhibitor and apoptosis agonist [2].

Chemical Biology: Tool Compound for KRas Pathway Investigation

Employ this compound as a building block for the synthesis of tetrahydro[1,4]dioxanisoquinoline analogs, a class that has demonstrated KRas inhibition and antiangiogenesis properties [3]. By starting with 2H,3H-[1,4]dioxino[2,3-g]isoquinoline, researchers can explore the impact of aromaticity on KRas binding and downstream signaling, providing a valuable chemical probe for studying this critical oncogenic pathway.

Computational Drug Design: Lead Identification for Polypharmacology

Leverage the in silico predicted bioactivity profile of 2H,3H-[1,4]dioxino[2,3-g]isoquinoline to prioritize it for screening against a panel of targets related to lipid metabolism, angiogenesis, and DNA synthesis inhibition [2]. Its unique predicted polypharmacology (Pa > 0.96 for multiple cancer-relevant activities) makes it a compelling starting point for developing multi-targeted therapeutics, distinguishing it from more selective but narrow-spectrum isoquinoline derivatives.

Academic Research: Fundamental Studies in Heterocyclic Chemistry

Utilize this compound as a well-defined substrate for exploring novel synthetic methodologies in heterocyclic chemistry, specifically those involving the 1,4-benzodioxane-isoquinoline framework [REFS-1, REFS-4]. Its availability as a pure, characterized building block facilitates the development of new C-C and C-N bond-forming reactions, contributing to the broader knowledge base of organic synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H,3H-[1,4]dioxino[2,3-g]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.